molecular formula C9H15NOS B183642 2-[(3-Thienylmethyl)amino]-1-butanol CAS No. 892592-63-1

2-[(3-Thienylmethyl)amino]-1-butanol

Cat. No. B183642
M. Wt: 185.29 g/mol
InChI Key: DYSPYWBKPREQBV-UHFFFAOYSA-N
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Description

2-[(3-Thienylmethyl)amino]-1-butanol is a chemical compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . It is also known by other synonyms such as AKOS LT-1125X562 and UKRORGSYN-BB BBV-176672 .


Molecular Structure Analysis

The molecular structure analysis of 2-[(3-Thienylmethyl)amino]-1-butanol can be performed using various techniques such as NMR spectroscopy, X-ray crystallography, and cryoelectron microscopy . These techniques can provide detailed 3D structural information about the compound .


Physical And Chemical Properties Analysis

2-[(3-Thienylmethyl)amino]-1-butanol is a solid at room temperature . Its hydrochloride salt form has a molecular weight of 221.75 . More detailed physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

Biofuel Production

One significant application of compounds related to 2-[(3-Thienylmethyl)amino]-1-butanol is in the production and application of biofuels, such as n-butanol. n-Butanol is considered a competitive renewable biofuel for use in internal combustion engines due to its many advantages over conventional gasoline, diesel fuel, and other widely used biofuels like methanol and ethanol. The properties of n-butanol, including its combustion characteristics, engine performance, and exhaust emissions, demonstrate its potential as a superior alternative fuel. Research efforts focus on increasing fermentative butanol production through various methods, such as metabolic engineering and advanced fermentation techniques, highlighting the importance of substrates in the fermentation process (Chao Jin et al., 2011).

Flavor Chemistry in Foods

Branched aldehydes, including compounds structurally related to 2-[(3-Thienylmethyl)amino]-1-butanol, are vital flavor compounds in many food products. The production and degradation of these aldehydes from amino acids are extensively reviewed, with special emphasis on 3-methyl butanal and its presence in various food products. Understanding the generation pathways of these flavor compounds is crucial for controlling the formation of desired levels of aldehydes in food products (B. Smit et al., 2009).

Synthesis of Complex Organic Compounds

The synthesis and properties of thiochromones, including 2-mono- and 2,3-disubstituted derivatives, are areas of significant interest in organic chemistry. Thiochromones, to which 2-[(3-Thienylmethyl)amino]-1-butanol is structurally related, are systematically reviewed for their methods of synthesis, chemical reactivity, and biological activity. These compounds' chemical transformations, including functional derivatives, are rarely accompanied by thiopyrone ring opening, distinguishing them from representatives of the chromone system. This review highlights the importance of understanding the reactivity and potential applications of thiochromones and their derivatives in the development of new organic compounds with various biological activities (V. Sosnovskikh, 2018).

Future Directions

While specific future directions for 2-[(3-Thienylmethyl)amino]-1-butanol are not mentioned in the search results, compounds with similar structures are being studied for their potential applications in various fields. For example, certain pyrrolo[3,2-d]pyrimidines are being investigated as potential inhibitors for autoimmune diseases .

properties

IUPAC Name

2-(thiophen-3-ylmethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-2-9(6-11)10-5-8-3-4-12-7-8/h3-4,7,9-11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSPYWBKPREQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406041
Record name 2-[(3-thienylmethyl)amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Thienylmethyl)amino]-1-butanol

CAS RN

892592-63-1
Record name 2-[(3-thienylmethyl)amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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